molecular formula C20H17N3O3 B12913062 3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine CAS No. 121040-57-1

3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B12913062
CAS No.: 121040-57-1
M. Wt: 347.4 g/mol
InChI Key: SWMUYAFAVNAQJA-UHFFFAOYSA-N
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Description

3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazine ring fused with an imidazole ring, along with methoxy and phenoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors such as 3-amino-6-chloropyridazine with 1,3-dichloroacetone in the presence of a base, followed by further functionalization steps to introduce the methoxy and phenoxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methoxy and phenoxy groups enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .

Properties

CAS No.

121040-57-1

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H17N3O3/c1-24-15-10-6-7-11-16(15)26-18-13-12-17-21-19(14-8-4-3-5-9-14)20(25-2)23(17)22-18/h3-13H,1-2H3

InChI Key

SWMUYAFAVNAQJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NN3C(=NC(=C3OC)C4=CC=CC=C4)C=C2

Origin of Product

United States

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